molecular formula C13H14N6O2 B167523 Metazide CAS No. 1707-15-9

Metazide

Cat. No.: B167523
CAS No.: 1707-15-9
M. Wt: 286.29 g/mol
InChI Key: WWCIFIOLOMCRET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Metazide can be synthesized through the reaction of isonicotinic acid hydrazide with formaldehyde. The reaction typically involves the following steps:

  • Dissolve isonicotinic acid hydrazide in a suitable solvent such as ethanol.
  • Add formaldehyde to the solution and heat the mixture under reflux conditions.
  • After the reaction is complete, cool the mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Large-scale mixing of isonicotinic acid hydrazide and formaldehyde in industrial reactors.
  • Controlled heating and refluxing to facilitate the reaction.
  • Filtration and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Metazide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: this compound can undergo substitution reactions where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

Metazide has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Metazide is similar to other isonicotinic acid hydrazide derivatives, such as:

    Isoniazid: Another tuberculostatic agent with a similar mechanism of action.

    Pyrazinamide: Used in combination with other drugs to treat tuberculosis.

    Ethionamide: A second-line antitubercular drug.

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to effectively inhibit the growth of Mycobacterium tuberculosis by targeting multiple pathways involved in bacterial metabolism and nucleic acid synthesis .

Properties

IUPAC Name

N'-[[2-(pyridine-4-carbonyl)hydrazinyl]methyl]pyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c20-12(10-1-5-14-6-2-10)18-16-9-17-19-13(21)11-3-7-15-8-4-11/h1-8,16-17H,9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCIFIOLOMCRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NNCNNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046239
Record name Metazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707-15-9
Record name 4-Pyridinecarboxylic acid, 2-[[2-(4-pyridinylcarbonyl)hydrazinyl]methyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metazide [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39302
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Record name Metazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISONICOTINIC ACID 2,2'-METHYLENEDIHYDRAZIDE
Source European Chemicals Agency (ECHA)
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Record name METAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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